molecular formula C12H12Br2N2 B10795730 Diquat-D12 dibromide

Diquat-D12 dibromide

Cat. No.: B10795730
M. Wt: 356.12 g/mol
InChI Key: ODPOAESBSUKMHD-ZJDAYHFVSA-L
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Description

Diquat-d12 (bromide) is a deuterated form of diquat dibromide, a bipyridylium herbicide. It is primarily used as an internal standard for the quantification of diquat by gas chromatography or liquid chromatography-mass spectrometry. Diquat-d12 (bromide) is a stable radical that acts as an electron acceptor in the electron transport chain and is reoxidized by molecular oxygen, producing reactive oxygen species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diquat-d12 (bromide) involves the deuteration of diquat dibromide. The process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often require a deuterated solvent and a catalyst to facilitate the exchange process .

Industrial Production Methods

Industrial production of diquat-d12 (bromide) follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure complete deuteration. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Diquat-d12 (bromide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of diquat-d12, as well as substituted derivatives depending on the reagents used .

Scientific Research Applications

Diquat-d12 (bromide) has several scientific research applications:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of diquat.

    Biology: Employed in studies involving oxidative stress and reactive oxygen species.

    Medicine: Investigated for its potential effects on mitochondrial function and oxidative stress-related diseases.

    Industry: Utilized in the development of herbicides and plant growth regulators.

Mechanism of Action

Diquat-d12 (bromide) exerts its effects by acting as an electron acceptor in the electron transport chain. It is reoxidized by molecular oxygen, leading to the production of reactive oxygen species. These reactive oxygen species can cause oxidative stress, affecting cellular functions and leading to various physiological and biochemical changes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diquat-d12 (bromide) is unique due to its deuterated nature, making it an ideal internal standard for analytical purposes. Its stable radical form and ability to produce reactive oxygen species also distinguish it from other herbicides .

Properties

Molecular Formula

C12H12Br2N2

Molecular Weight

356.12 g/mol

IUPAC Name

3,4,5,6,8,8,9,9,11,12,13,14-dodecadeuterio-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dibromide

InChI

InChI=1S/C12H12N2.2BrH/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;/h1-8H,9-10H2;2*1H/q+2;;/p-2/i1D,2D,3D,4D,5D,6D,7D,8D,9D2,10D2;;

InChI Key

ODPOAESBSUKMHD-ZJDAYHFVSA-L

Isomeric SMILES

[2H]C1=C(C(=[N+]2C(=C1[2H])C3=C(C(=C(C(=[N+]3C(C2([2H])[2H])([2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H].[Br-].[Br-]

Canonical SMILES

C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.[Br-].[Br-]

Origin of Product

United States

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